4-(2,4-二氟苯氧基)哌啶

描述

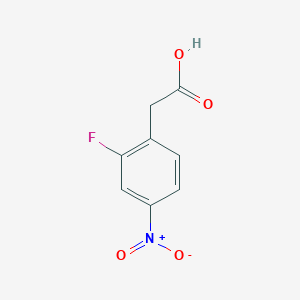

The compound 4-(2,4-Difluorophenoxy)piperidine is a halogenated piperidine derivative that is of interest due to its potential biological activities and applications in medicinal chemistry. Piperidine derivatives are known for their diverse biological properties and are an important class of compounds in the development of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related halogenated piperidine derivatives has been explored in several studies. For instance, halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential σ receptor ligands, with various substituents on the phenoxy ring and the nitrogen of the piperidine ring . Another study reported the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which showed potent antiallergy activity . Additionally, the synthesis of 3-alkoxy-4,4-difluoropiperidines was achieved by deoxofluorination of 3-alkoxy-4-piperidinones . The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was conducted using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, leading to a reasonable overall yield .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic and computational methods. For example, the vibrational spectra of a piperidine derivative were recorded and analyzed using Fourier-Transform Infrared and Raman spectroscopy, and the geometrical parameters were confirmed with X-ray diffraction data . The crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. A study on the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines provided new methods for the preparation of piperidine derivatives . These reactions are crucial for the functionalization of the piperidine ring and the introduction of various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the substituents on the piperidine ring and the phenoxy group. The log P values, a measure of lipophilicity, of halogenated piperidines were estimated using HPLC analysis . The vibrational wavenumbers, molecular electrostatic potential, and frontier molecular orbitals of piperidine derivatives were computed to understand their reactivity and stability . The synthesis of difluorinated piperidines indicates the introduction of fluorine atoms can significantly alter the chemical properties of these compounds .

科学研究应用

结构研究和理论计算

- 化合物[1-(2,5-二氯苯磺酰)-哌啶-4-基]-(2,4-二氟苯基)-甲酮肟,是4-(2,4-二氟苯氧基)哌啶的衍生物,已通过各种光谱技术合成和表征。其结构经单晶X射线衍射研究确认,显示哌啶环呈椅状构象,硫原子周围呈扭曲四面体几何构型。该化合物显示出分子内和分子间氢键,通过C—Cl···π和π···π相互作用稳定。这些相互作用通过Hirshfeld表面分析和三维能量框架分析进行量化,通过密度泛函理论计算评估了HOMO-LUMO能隙等电子参数(Karthik et al., 2021)。

抗菌活性

- 合成和表征了一系列新的2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物,显示出显著的体外抗菌和抗真菌活性。具体来说,化合物4b、4g和5e对各种致病细菌和真菌菌株表现出良好的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用(Mallesha & Mohana, 2014)。

合成技术

- 记录了使用哌啶-4-羧酸和乙基碳酰氯作为起始原料合成(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐的合成过程。该过程突出了起始原料的易得性和合理产率,为此类化合物的高效生产方法提供了见解(Zheng Rui, 2010)。

晶体结构分析

- 研究了4-[(E)-(2,4-二氟苯基)(羟亚胺基)甲基]哌啶的偏硝酸盐的晶体结构,揭示了一个不对称单元中的两个独立分子。该研究侧重于分子内各基团的构象和二面角,观察到了广泛的氢键相互作用,形成了二维网络。这为这类化合物在晶体工程和分子设计中的结构性质和潜在应用提供了宝贵信息(Jasinski et al., 2009)。

用于pH传感器的荧光性质

- 合成并评估了4-哌啶-萘酰亚胺衍生物,包括4-(2,4-二氟苯氧基)哌啶,其荧光性质。一些化合物在弱酸性条件下表现出强荧光猝灭和红移,归因于分子内氢键的形成。这些性质表明它们作为新型荧光pH传感器的潜力,为分析化学和传感器技术中的新应用提供了见解。

芳香族亲核取代中的催化作用

- 已进行了有关哌啶催化作用的研究,包括类似于4-(2,4-二氟苯氧基)哌啶的衍生物在芳香族亲核取代反应中的催化作用。这些研究探讨了这些化合物在有机合成中作为催化剂的反应速率,以及它们对反应机制的影响 (Spinelli, Consiglio, & Noto, 1977)。

量子化学和分子动力学模拟研究

- 通过量子化学计算和分子动力学模拟,研究了某些哌啶衍生物的吸附和缓蚀性能,包括类似于4-(2,4-二氟苯氧基)哌啶的化合物。这些研究为这些化合物与金属表面的相互作用提供了见解,这对于在缓蚀和材料科学应用中至关重要 (Kaya et al., 2016)。

合成放射标记的σ-1受体探针

- 针对卤代4-(苯氧甲基)哌啶,与4-(2,4-二氟苯氧基)哌啶相关的研究集中在它们作为δ受体配体的潜力上。这些化合物的合成、亲和力、选择性以及体内评价,包括碘化配体,突显了它们作为成像σ受体的放射标记探针的潜力,有助于神经药理学和诊断成像的进展 (Waterhouse, Mardon, Km, Collier Tl, & O'Brien, 1997)。

安全和危害

属性

IUPAC Name |

4-(2,4-difluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTKODIQFDAGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625460 | |

| Record name | 4-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Difluorophenoxy)piperidine | |

CAS RN |

367501-08-4 | |

| Record name | 4-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

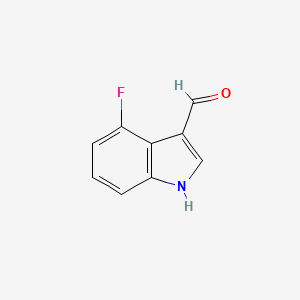

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)